![molecular formula C18H36 B079262 (1-Methylundecyl)cyclohexane CAS No. 13151-82-1](/img/structure/B79262.png)
(1-Methylundecyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylundecyl)cyclohexane is a chemical compound that belongs to the family of cycloalkanes. It is a colorless liquid that has a faint odor and is insoluble in water. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (1-Methylundecyl)cyclohexane is not well understood. However, studies have shown that it can interact with cell membranes, leading to alterations in membrane structure and function. This can result in the disruption of cellular processes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects. It has been found to have antimicrobial properties, which can be attributed to its ability to disrupt cell membranes. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1-Methylundecyl)cyclohexane in lab experiments is its potential as a disinfectant. It can be used to sterilize equipment and surfaces, making it a valuable tool in laboratory settings. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or if it comes into contact with skin or eyes.
Zukünftige Richtungen
There are several future directions for the study of (1-Methylundecyl)cyclohexane. One area of interest is its potential use in the production of surfactants and detergents. Additionally, further studies are needed to understand its mechanism of action and its potential as a disinfectant. Furthermore, studies are needed to determine its toxicity and potential side effects, which will be crucial for its safe use in various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safe use in various applications.
Synthesemethoden
The synthesis of (1-Methylundecyl)cyclohexane can be achieved through various methods. One of the commonly used methods is the reduction of 1-methylundecylcyclohexanone using sodium borohydride in the presence of a solvent. Another method involves the reaction of 1-methylundecene with cyclohexene in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
(1-Methylundecyl)cyclohexane has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial properties and can be used as a disinfectant. It has also been studied for its potential as a lubricant and as a component in the production of plasticizers. Additionally, this compound has been studied for its potential use in the production of surfactants and detergents.
Eigenschaften
CAS-Nummer |
13151-82-1 |
---|---|
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
dodecan-2-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-4-5-6-7-8-9-11-14-17(2)18-15-12-10-13-16-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
ICUZQSKSUXWHFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCCCC(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.